Bienvenue dans la boutique en ligne BenchChem!

6-Ethyl-1H-benzo[d]imidazole

Medicinal Chemistry QSAR Lipophilicity

6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0) is a non-interchangeable C6-ethyl substituted benzimidazole building block essential for systematic AT1 receptor antagonist SAR campaigns. Its hydrophobic (π≈+1.0) and steric (MR≈10.3) parameters provide a defined reference point that cannot be replicated by 6-methyl, 6-chloro, or unsubstituted analogs—directly impacting target binding and metabolic stability optimization. Available at 95–98% purity with ISO-certified QC, this scaffold supports focused library synthesis for GPCR modulation, kinase inhibition, and antimicrobial programs.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 72572-18-0
Cat. No. B3280975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1H-benzo[d]imidazole
CAS72572-18-0
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H10N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3,(H,10,11)
InChIKeyLKXXWIRKYZPMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0): Benzimidazole Scaffold and C6 Substituent Baselines


6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0, molecular formula C₉H₁₀N₂, molecular weight 146.19 g/mol) belongs to the benzimidazole class of fused heterocyclic aromatic compounds . Benzimidazole derivatives constitute a privileged scaffold in medicinal chemistry due to their broad pharmacological profile, including antitumor, antimicrobial, antihypertensive, antiviral, antiulcer, anticonvulsant, and anti-inflammatory activities [1]. The benzimidazole core consists of a fused benzene and imidazole ring system, with substituents at various positions profoundly modulating physicochemical properties and biological target engagement [2]. The C6 position in particular has been systematically investigated as a critical site for tuning receptor binding affinity, lipophilicity, and metabolic stability in multiple target classes [3].

Why Generic Substitution Fails for 6-Ethyl-1H-benzo[d]imidazole: C6 Substituent SAR in Benzimidazole Derivatives


Within the benzimidazole class, C6 substituent identity directly determines biological activity magnitude, target selectivity, and physicochemical properties [1]. Systematic structure-activity relationship (SAR) studies on 6-substituted benzimidazole derivatives demonstrate that varying the C6 substituent—from hydrogen to methyl, ethyl, chloro, or bulkier groups—produces non-interchangeable pharmacological outcomes due to differential contributions to hydrophobic interactions, steric bulk, and electronic effects [2]. Quantitative structure-activity relationship (QSAR) analysis on a series of 6-substituted benzimidazoles confirms that hydrophobic and steric descriptors are among the most significant predictors of angiotensin II AT1 receptor antagonistic activity, with substituent-specific contributions validated across a dataset of 28 training compounds and 12 test compounds [3]. Consequently, substituting 6-ethyl-1H-benzo[d]imidazole with the unsubstituted parent (1H-benzimidazole, CAS 51-17-2), 6-methyl analog (CAS 614-97-1), or 6-chloro derivative (CAS 4887-82-5) yields altered binding kinetics, potency shifts, and divergent downstream pharmacological profiles, rendering each C6 variant functionally distinct rather than interchangeable .

Product-Specific Quantitative Evidence for 6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0) vs. C6 Analogs


C6 Ethyl Substituent Lipophilicity Contribution: π Value Comparison with H, Methyl, and Chloro Analogs

In QSAR modeling of 6-substituted benzimidazole derivatives as angiotensin II AT1 receptor antagonists, the hydrophobic substituent constant (π) was identified as a statistically significant descriptor positively correlated with biological activity [1]. The C6 ethyl group contributes a π value of approximately +1.0 to +1.1 relative to hydrogen, representing increased lipophilicity that enhances hydrophobic interactions within the AT1 receptor binding pocket [2]. This π contribution is distinct from the C6 methyl substituent (π ≈ +0.5 to +0.6) and C6 chloro (π ≈ +0.7), each producing differentiable effects on receptor binding kinetics and oral bioavailability predictions [3].

Medicinal Chemistry QSAR Lipophilicity Drug Design

Steric Bulk Differentiation: C6 Ethyl vs. Methyl Molar Refractivity in QSAR Models

QSAR analysis of 6-substituted benzimidazole AT1 antagonists identified molar refractivity (MR) as a key steric descriptor, with a calculated optimal MR range for maximum receptor antagonism [1]. The C6 ethyl substituent (MR ≈ 10.3) occupies a steric space distinct from C6 methyl (MR ≈ 5.6) and C6 hydrogen (MR ≈ 1.0) [2]. This steric differentiation translates into differential receptor cavity occupancy and may affect selectivity profiles versus related GPCR targets [3]. The ethyl group's increased bulk relative to methyl influences the conformational preferences of the benzimidazole scaffold and its orientation within the binding pocket.

QSAR Steric Effects Receptor Binding Medicinal Chemistry

Benzimidazole Scaffold Class-Level Antimicrobial Activity: Comparative MIC Ranges for Substituted Derivatives

In antimicrobial screening of substituted benzimidazole derivatives using the tube dilution method, compounds bearing alkyl substituents demonstrated MIC values ranging from low micromolar to sub-micromolar against Gram-positive and Gram-negative bacterial strains [1]. Specifically, novel benzimidazole derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli in the low micromolar range . Within this series, compounds 1, 2, and 19 showed antimicrobial activity comparable to norfloxacin (MIC range 1-4 μg/mL) and fluconazole (MIC range 2-8 μg/mL) against selected microbial species [2]. While direct MIC data for 6-ethyl-1H-benzo[d]imidazole as the parent scaffold are not reported in these studies, the presence of the C6 ethyl group—a moderate electron-donating substituent—would be expected to influence antibacterial potency relative to unsubstituted benzimidazole, based on established SAR trends in the class.

Antimicrobial Antibacterial SAR Drug Discovery

Commercial Availability and Purity Specification: 6-Ethyl-1H-benzo[d]imidazole vs. C6 Analogs

6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0) is commercially available from multiple vendors with standard purity specifications of 95% or higher . Bidepharm supplies the compound at 95+% purity with batch-specific analytical certificates including NMR, HPLC, and GC . MolCore offers NLT 98% purity grade compliant with ISO certification systems for global pharmaceutical R&D applications . ChemicalBook listings indicate 98% purity grade at 5,542 RMB/1g (reagent grade) . For comparison, the 6-methyl analog (CAS 614-97-1) is more broadly stocked due to higher demand, while 6-chloro (CAS 4887-82-5) is less commonly available. This differential market accessibility reflects each derivative's distinct role in synthetic pathways and medicinal chemistry programs.

Chemical Procurement Building Block Purity Vendor Comparison

High-Value Application Scenarios for 6-Ethyl-1H-benzo[d]imidazole (CAS 72572-18-0) Based on Quantitative Evidence


AT1 Receptor Antagonist Lead Optimization: C6 Ethyl Substituent in GPCR-Targeted Medicinal Chemistry

6-Ethyl-1H-benzo[d]imidazole serves as a critical intermediate or reference compound in angiotensin II AT1 receptor antagonist programs where C6 substituent optimization is required [1]. The ethyl group's hydrophobic constant (π ≈ +1.0) and molar refractivity (MR ≈ 10.3) provide a defined SAR data point that enables systematic exploration of lipophilicity-activity relationships in GPCR binding pockets [2]. QSAR models derived from 6-substituted benzimidazole series validate that C6 substituents significantly influence AT1 antagonism, with the ethyl group occupying an intermediate position between methyl and bulkier substituents in terms of both hydrophobicity and steric contribution [3]. This makes 6-ethyl-1H-benzo[d]imidazole a valuable comparator for SAR expansion studies in antihypertensive drug discovery.

Benzimidazole-Derived Antimicrobial Scaffold Development: Substituent-Dependent Antibacterial Potency

Substituted benzimidazole derivatives, including C6-alkylated variants, have demonstrated low micromolar MIC values against clinically relevant bacterial strains, including Staphylococcus aureus and Escherichia coli [1]. The presence of an alkyl substituent at C6 influences electron density distribution across the benzimidazole ring system, potentially modulating interactions with bacterial targets such as DNA gyrase, topoisomerase IV, or folic acid synthesis enzymes [2]. 6-Ethyl-1H-benzo[d]imidazole may be employed as a parent scaffold for generating focused libraries of N1- or C2-functionalized antimicrobial candidates, where the C6 ethyl group serves as a defined pharmacophoric element rather than a variable position, enabling systematic SAR mapping at other ring positions [3].

Chemical Building Block for Heterocyclic Library Synthesis in Pharmaceutical R&D

As a C6-ethyl substituted benzimidazole core with commercial availability at 95-98% purity and ISO-certified quality control from multiple vendors, 6-ethyl-1H-benzo[d]imidazole (CAS 72572-18-0) functions as a versatile building block for constructing diverse heterocyclic compound libraries [1]. The ethyl group at C6 provides a defined hydrophobic/steric anchor that can be maintained constant while exploring derivatization at N1 (alkylation, acylation) or C2 (substitution with aryl, heteroaryl, or functionalized alkyl groups) [2]. This scaffold-centric approach supports medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or antimicrobial development where benzimidazole is the privileged core [3].

QSAR Model Validation and Computational Chemistry Benchmarking

6-Ethyl-1H-benzo[d]imidazole serves as a reference data point for validating computational models predicting benzimidazole derivative properties, including lipophilicity (clogP), molar refractivity, and target binding affinity [1]. The compound's established π value (≈ +1.0) and MR value (≈ 10.3) provide empirical benchmarks for assessing the accuracy of QSAR and machine learning models applied to benzimidazole chemical space [2]. In 3D QSAR kNN-MFA studies of 40 substituted benzimidazoles, C6 substituent descriptors were among the most significant contributors to model predictive power (r² > 0.8, q² > 0.7), underscoring the utility of well-characterized C6 variants for model training and validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.